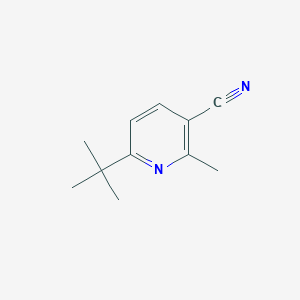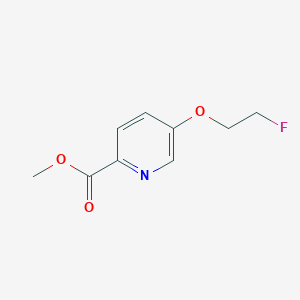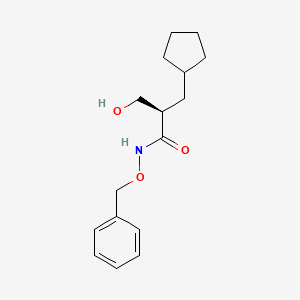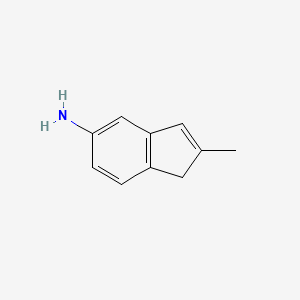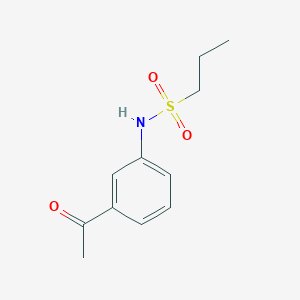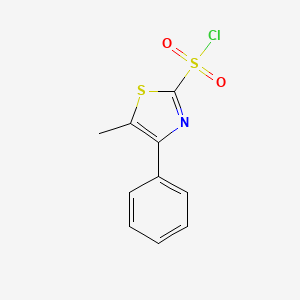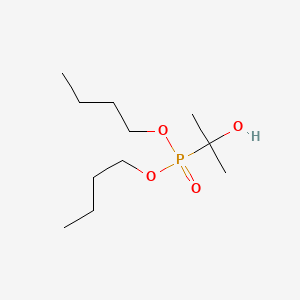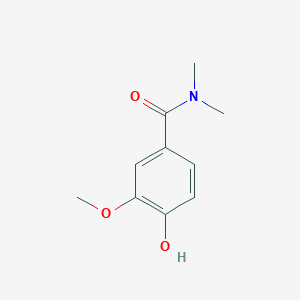
4-Hydroxy-3-methoxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-methoxy-N,N-dimethylbenzamide is an organic compound derived from 4-hydroxy-3-methoxybenzoic acid, also known as vanillic acid. This compound is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring, along with a dimethylamide group (-CON(CH3)2). It is a derivative of benzoic acid and is known for its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-methoxy-benzoic acid dimethylamide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
Amidation Reaction: The carboxylic acid group of vanillic acid is converted to a dimethylamide group using reagents such as dimethylamine and a coupling agent like carbodiimide (e.g., EDC or DCC) under mild conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 4-hydroxy-3-methoxy-benzoic acid dimethylamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Hydroxy-3-methoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxy-3-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-hydroxy-3-methoxy-benzoic acid dimethylamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxybenzoic acid (vanillic acid): The parent compound with similar structural features but lacking the dimethylamide group.
4-Hydroxy-3-methoxybenzaldehyde (vanillin): Another related compound with an aldehyde group instead of the carboxylic acid or amide group.
3-Hydroxy-4-methoxybenzoic acid: A positional isomer with the hydroxyl and methoxy groups swapped.
Uniqueness
4-Hydroxy-3-methoxy-N,N-dimethylbenzamide is unique due to the presence of the dimethylamide group, which imparts distinct chemical and biological properties compared to its analogs. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
4-hydroxy-3-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H13NO3/c1-11(2)10(13)7-4-5-8(12)9(6-7)14-3/h4-6,12H,1-3H3 |
InChIキー |
QBTHLAWRPIIULA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


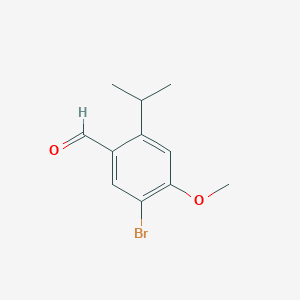
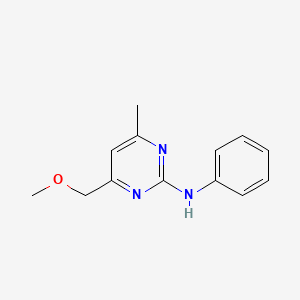
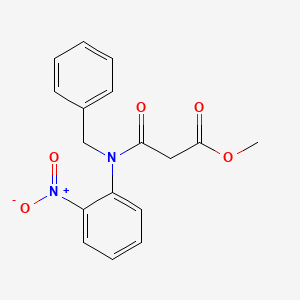
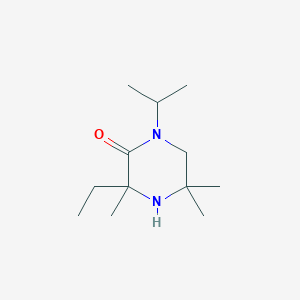
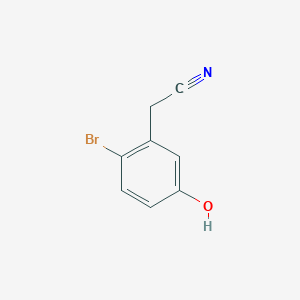
![2-[4-(Carboxymethyl)phenyl]propionic acid](/img/structure/B8620489.png)
